UTL-5g

Descripción

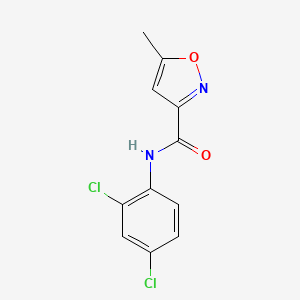

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic compound featuring a substituted isoxazole core linked to a 2,4-dichlorophenyl group via a carboxamide bridge.

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPKSWAQDCJLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589349 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-37-2 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La preparación de UTL-5g implica la síntesis de su metabolito activo, ácido 5-metilisoxazol-3-carboxílico . La ruta sintética típicamente incluye la esterificación del ácido 5-metilisoxazol-3-carboxílico para formar sus ésteres metílico y etílico . Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto se sintetiza en entornos de laboratorio para fines de investigación.

Análisis De Reacciones Químicas

UTL-5g se somete a hidrólisis para formar su metabolito activo, ácido 5-metilisoxazol-3-carboxílico . Esta reacción es catalizada por carboxilesterasas humanas, específicamente hCE1b y hCE2 . El compuesto también exhibe inhibición competitiva e inhibición dependiente del tiempo de las enzimas microsomales del citocromo P450, particularmente CYP1A2, CYP2B6 y CYP2C19 . Los principales productos formados a partir de estas reacciones incluyen ácido 5-metilisoxazol-3-carboxílico y 2,4-dicloroanilina .

Aplicaciones Científicas De Investigación

UTL-5g tiene una amplia gama de aplicaciones de investigación científica. Se utiliza principalmente como agente quimioprotector para reducir los efectos secundarios del cisplatino y otros medicamentos de quimioterapia basados en platino . El compuesto también ha mostrado potencial en la reducción de la toxicidad hepática aguda inducida por radiación . Además, se está investigando this compound por sus propiedades antiinflamatorias y su capacidad para proteger contra la toxicidad cardíaca inducida por doxorrubicina . Sus aplicaciones se extienden a los campos de la química, la biología, la medicina y la industria, donde se utiliza para estudiar la modulación del factor de necrosis tumoral alfa y sus efectos en diversas vías biológicas .

Mecanismo De Acción

UTL-5g ejerce sus efectos principalmente a través de la inhibición del factor de necrosis tumoral alfa . Esta inhibición ayuda a reducir la hepatotoxicidad, la nefrotoxicidad y la mielotoxicidad inducidas por cisplatino . El compuesto también interrumpe los eventos de señalización en las líneas celulares de macrófagos, incluida la supresión de la hiperfosforilación de proteínas involucradas en la remodelación de la actina y la inhibición de la activación del transductor de señales y activador de la transcripción 3 (STAT3) . Estas acciones contribuyen a sus efectos quimioprotectores y antiinflamatorios.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Key Observations

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group (as in the oxadiazole derivative ) correlates with enhanced anticancer activity compared to mono-chlorinated analogs. This suggests that electron-withdrawing groups may improve target binding or metabolic resistance.

Core Heterocycle Influence: Isoxazole derivatives (e.g., ) are often prioritized for their synthetic accessibility and metabolic stability.

Toxicity and Safety Profiles :

- N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide demonstrates acute oral toxicity (Category 4) and irritancy, highlighting the need for cautious handling of carboxamide derivatives. Data on the 2,4-dichlorophenyl analog’s toxicity remains uncharacterized.

Synthetic Challenges :

- Low yields (e.g., 18% in ) are common in carboxamide syntheses, possibly due to steric hindrance or competing side reactions. Optimization of coupling conditions (e.g., reagent choice, temperature) could improve efficiency.

Actividad Biológica

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, antiviral, and potential therapeutic effects. The synthesis, mechanism of action, and relevant case studies are also discussed.

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring and a dichlorophenyl moiety. Its structure can be represented as follows:

Synthesis typically involves multi-step reactions starting from simpler isoxazole derivatives. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield .

Antimicrobial Properties

Research indicates that 3-Isoxazolecarboxamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . For instance, one study reported that derivatives of isoxazole showed better activity than conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of 3-Isoxazolecarboxamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Isoxazolecarboxamide | E. coli | 20 |

| S. aureus | 18 | |

| B. subtilis | 22 | |

| Ampicillin | E. coli | 16 |

| Streptomycin | S. aureus | 15 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through interference with viral enzymes and proteins . Its mechanism involves disrupting the viral envelope or inhibiting viral entry into host cells.

The biological activity of 3-Isoxazolecarboxamide is attributed to its interaction with specific molecular targets within microbial cells. The dichlorobenzyl group disrupts microbial cell membranes, leading to cell lysis . Additionally, the isoxazole ring can inhibit enzymes critical for microbial survival.

Case Studies

- Antibacterial Efficacy : A study conducted on various isoxazole derivatives highlighted the superior antibacterial properties of N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide compared to traditional antibiotics . The molecular docking simulations indicated strong interactions with target proteins in bacteria.

- ADME-Tox Analysis : A comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) revealed promising pharmacokinetic profiles for this compound, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.